molecular formula C12H12N2O4 B2525042 N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide CAS No. 331637-65-1

N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide

Cat. No.: B2525042
CAS No.: 331637-65-1
M. Wt: 248.238
InChI Key: PYTFLXZFUORZJF-UHFFFAOYSA-N
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Description

N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is a synthetic oxalamide derivative characterized by an allyl group at the N1 position and a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety at the N2 position.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-5-13-11(15)12(16)14-8-3-4-9-10(6-8)18-7-17-9/h2-4,6H,1,5,7H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTFLXZFUORZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide typically involves the reaction of benzo[d][1,3]dioxol-5-ylamine with allyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can yield amine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Medicine: The compound has been evaluated for its anticancer properties, showing activity against various cancer cell lines.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Research Findings and Implications

Core Structure Dictates Function: Oxalamides (target and morpholinoethyl analog) may exhibit distinct bioactivity compared to thioacetamides (K-16) or benzimidazoles (4d-j) due to differences in hydrogen-bonding capacity and electronic profiles.

Substituent Effects : The allyl group in the target compound could modulate solubility and steric interactions, while halogen/nitro groups in imidazole derivatives (4e, 4f) may enhance binding affinity via halogen bonds .

Synthetic Flexibility : Oxalyl chloride-mediated reactions (used in K-16) are adaptable for synthesizing diverse amides, though yields and purity depend on substituent compatibility .

Biological Activity

N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound features an allyl group, a benzo[d][1,3]dioxole moiety, and an oxalamide functional group. The oxalamide structure is known for its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC₁₈H₁₉N₃O₄
Molecular Weight345.36 g/mol
Functional GroupsAllyl, Oxalamide, Benzo[d][1,3]dioxole

Research indicates that this compound may interact with various enzymes and proteins. Its structural components suggest potential for enzyme inhibition or modulation of protein activity. The compound's ability to influence cellular signaling pathways is also under investigation.

Cellular Effects

The compound has been shown to affect cell viability and function. In vitro studies suggest that it may enhance cell survival in neuroprotective contexts, particularly against neurotoxic agents like beta-amyloid (Aβ). For instance, compounds structurally related to this compound have demonstrated protective effects on PC12 cells exposed to Aβ25–35 .

Table 1: Cellular Effects of Related Compounds

Compound Cell Type Concentration Effect
Compound 5cPC125 μg/mLIncreased cell viability
This compoundVariousTBDTBD

Molecular Mechanism

The proposed mechanism of action involves binding interactions with biomolecules leading to altered gene expression and modulation of apoptotic pathways. Studies indicate that the compound may influence the phosphorylation of key signaling proteins such as Akt and GSK-3β, which are critical in neuroprotection and apoptosis regulation.

Neuroprotective Effects

In a study focusing on neuroprotection, related compounds were tested for their ability to mitigate Aβ-induced toxicity in neuronal cells. The results indicated significant reductions in apoptosis markers when treated with these compounds. The mechanisms involved included inhibition of pro-apoptotic factors like Bax and modulation of anti-apoptotic factors like Bcl-2 .

Anticancer Potential

Another area of research highlights the anticancer properties of this compound. Preliminary findings suggest that it may inhibit cancer cell proliferation by inducing apoptosis through similar pathways observed in neuroprotection studies. This dual functionality makes it a compound of interest for further pharmacological exploration.

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